Cycloheptyl-(4-[1,2,4]triazol-1-yl-benzyl)-amine, 95%
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Overview
Description
Synthesis Analysis
The synthesis of such a compound would likely involve the reaction of a cycloheptylamine with a 4-(1,2,4-triazol-1-yl)benzyl halide through a nucleophilic substitution reaction .Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a seven-membered cycloheptyl ring, a benzyl group attached to a 1,2,4-triazole ring. The exact structure would need to be confirmed using techniques such as NMR spectroscopy and X-ray crystallography .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the presence of the amine group, the aromatic benzyl group, and the 1,2,4-triazole ring. The amine could act as a nucleophile or base, the benzyl group could undergo electrophilic aromatic substitution, and the 1,2,4-triazole could participate in reactions with electrophiles .Scientific Research Applications
Anticancer Applications
Several studies have shown that compounds containing a 1,2,4-triazole ring, such as this compound, have potential anticancer properties . These compounds have shown promising cytotoxic activity against various cancer cell lines, including MCF-7 and HCT-116 . They could be used as a structural optimization platform for the design and development of more selective and potent anticancer molecules .
Antimicrobial Applications
Compounds with a 1,2,4-triazole ring have been found to have antimicrobial properties . They have been used in the synthesis of new compounds to act as antimicrobial agents, showing potential in the fight against multidrug-resistant pathogens .
Antifungal Applications
Triazole compounds, including those with a 1,2,4-triazole ring, have been used in the development of antifungal drugs . For example, fluconazole and voriconazole are triazole-containing drugs that have been approved by the FDA for antifungal use .
Analgesic Applications
The NOP receptor, which is an important biological target for a number of potential therapeutic applications, can be influenced by compounds with a 1,2,4-triazole ring . This receptor is involved in the induction of analgesia, among other effects .
Antihypertensive Applications
Compounds with a 1,2,4-triazole ring can also have an impact on the NOP receptor, which is involved in the induction of hypotension . This suggests potential applications in the development of antihypertensive drugs .
Neuroprotective Applications
The NOP receptor, influenced by 1,2,4-triazole compounds, is involved in the inhibition of memory processes and neurotransmitter release at central and peripheral sites . This suggests potential neuroprotective applications for these compounds .
Safety And Hazards
Future Directions
properties
IUPAC Name |
N-[[4-(1,2,4-triazol-1-yl)phenyl]methyl]cycloheptanamine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N4/c1-2-4-6-15(5-3-1)18-11-14-7-9-16(10-8-14)20-13-17-12-19-20/h7-10,12-13,15,18H,1-6,11H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YCCPDPQLQRSCDT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCC(CC1)NCC2=CC=C(C=C2)N3C=NC=N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.37 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Cycloheptyl-(4-[1,2,4]triazol-1-yl-benzyl)-amine |
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